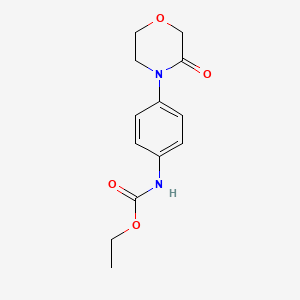

Ethyl (4-(3-oxomorpholino)phenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (4-(3-oxomorpholino)phenyl)carbamate, also known as EOAM, is an organic compound . It is commonly used as an intermediate for narcotic and analgesic drugs . It has analgesic effects and is widely used in the fields of medicine and drug development .

Synthesis Analysis

The synthesis of Ethyl (4-(3-oxomorpholino)phenyl)carbamate is generally carried out by chemical synthetic methods . Specific preparation steps may involve corresponding chemical reactions and reaction conditions, which need to be carried out under appropriate experimental conditions .Molecular Structure Analysis

The molecular formula of Ethyl (4-(3-oxomorpholino)phenyl)carbamate is C13H16N2O4 . The carbamate functionality is related to amide-ester hybrid features and, in general, displays very good chemical and proteolytic stabilities .Chemical Reactions Analysis

Carbamates, including Ethyl (4-(3-oxomorpholino)phenyl)carbamate, are widely utilized as a peptide bond surrogate in medicinal chemistry . This is mainly due to their chemical stability and capability to permeate cell membranes .Physical And Chemical Properties Analysis

Ethyl (4-(3-oxomorpholino)phenyl)carbamate is a colorless liquid . It is soluble in organic solvents but insoluble in water . The predicted boiling point is 461.5±40.0 °C, and the predicted density is 1.287±0.06 g/cm3 .Scientific Research Applications

Synthesis and Characterization

- Ethyl (4-(3-oxomorpholino)phenyl)carbamate and related compounds are synthesized and characterized to understand their molecular structure and properties. For instance, studies have explored the synthesis of related compounds like ethyl N-[2-(hydroxyacetyl)phenyl]carbamate, revealing insights into molecular geometries and crystal packing (Garden et al., 2007).

Potential in Cancer Research

- Research has indicated the potential application of similar compounds in cancer research. For example, studies on ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7 -yl]carbamate suggest that its isomers are active in biological systems, highlighting their potential in antimitotic research (Temple & Rener, 1992).

Building Blocks for Bioactive Compounds

- Ethyl (4-(3-oxomorpholino)phenyl)carbamate and derivatives serve as building blocks for synthesizing bioactive compounds. An example is the synthesis of alkyl N-(4-nitrophenyl)-3/2-oxomorpholine-2/3-carboxylates, which are key for creating pharmaceuticals (Trstenjak et al., 2013).

Analysis and Detection Techniques

- Advanced analytical techniques are developed for the detection of ethyl carbamate compounds. For instance, surface-enhanced Raman scattering has been used for the quantitative detection of ethyl carbamate in alcoholic beverages, demonstrating the importance of these compounds in food and environmental toxicology (Yang et al., 2013).

Photodegradation Studies

- Ethyl (4-(3-oxomorpholino)phenyl)carbamate and its derivatives have been studied for their photodegradation properties. This research contributes to understanding the stability and breakdown of these compounds under different environmental conditions (Beachell & Chang, 1972).

Toxicity and Safety Studies

- Investigations into the toxicity and safety profiles of related carbamate compounds are crucial. This includes evaluating the cytological effects of pesticides like N-methyl-1-naphthyl carbamate, which has implications for environmental and health safety (Amer, 1965).

Safety And Hazards

The use and handling of Ethyl (4-(3-oxomorpholino)phenyl)carbamate require precautions. It may be harmful to the skin, eyes, and respiratory system . Appropriate protective measures, such as wearing gloves, safety glasses, and respirators, should be taken . Contact with strong oxidants should be avoided to prevent possible dangerous reactions .

properties

IUPAC Name |

ethyl N-[4-(3-oxomorpholin-4-yl)phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-2-19-13(17)14-10-3-5-11(6-4-10)15-7-8-18-9-12(15)16/h3-6H,2,7-9H2,1H3,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRDMWLECDTUSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=C(C=C1)N2CCOCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (4-(3-oxomorpholino)phenyl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B577911.png)

![2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B577916.png)

![tert-Butyl 7-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B577929.png)

![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexenyl]methyl]-1-piperazinyl]benzoic Acid Hydrochloride](/img/structure/B577932.png)